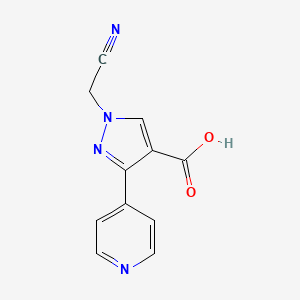
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N4O2 and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Functionalization Reactions : Studies have shown the conversion of pyrazole-carboxylic acid derivatives into carboxamides and imidazo[4,5-b]pyridine derivatives, highlighting the versatility of these compounds in organic synthesis. The reactions have been thoroughly characterized spectroscopically and examined theoretically to understand the underlying mechanisms (İ. Yıldırım et al., 2005).
- Crystal Structure and Computational Study : Research on pyrazole derivatives, including crystal structure analysis and density-functional-theory (DFT) calculations, emphasizes their structural and theoretical significance. Such studies provide insights into the stability and formation of these compounds, aiding in the development of new materials and pharmaceuticals (Li-qun Shen et al., 2012).
Antimicrobial and Antimycobacterial Activity
- Antimicrobial Properties : Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antimycobacterial activities, suggesting potential applications in addressing drug-resistant infections. This research contributes to the development of new therapeutic agents (R.V.Sidhaye et al., 2011).
Organometallic Chemistry and Anticancer Agents
- Organometallic Complexes : The synthesis of organometallic complexes with pyrazolo[3,4-b]pyridines as ligands has been explored for their potential as anticancer agents. These complexes have been shown to exhibit cytotoxicity against human cancer cells and inhibit cyclin-dependent kinases, highlighting their potential in cancer therapy (I. Stepanenko et al., 2011).
Novel Organic Compounds Synthesis
- N-Fused Heterocycles : Research has also focused on the efficient synthesis of N-fused heterocyclic products from condensation reactions involving pyrazole derivatives. These compounds have potential applications in pharmaceuticals and materials science due to their unique chemical properties (Aseyeh Ghaedi et al., 2015).
Propriétés
IUPAC Name |
1-(cyanomethyl)-3-pyridin-4-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-3-6-15-7-9(11(16)17)10(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRENRZNFOSVLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


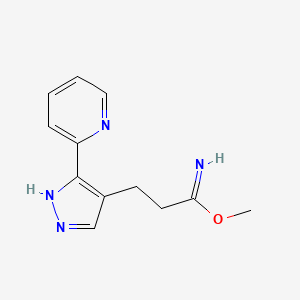
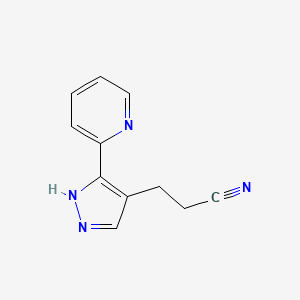


![(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482301.png)
![7-(chloromethyl)-6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482302.png)
![2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482303.png)
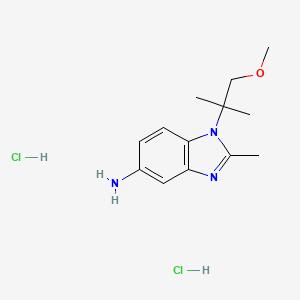
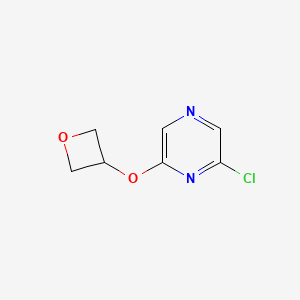

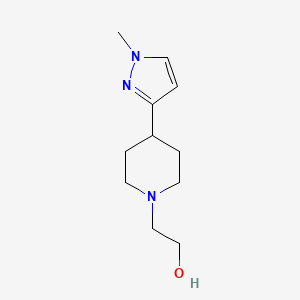
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482317.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
